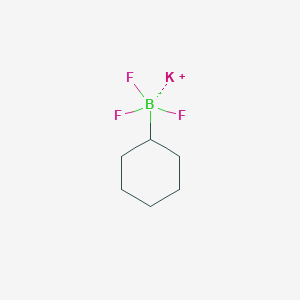

Potassium cyclohexyltrifluoroborate

Beschreibung

The Evolution of Organoboron Reagents in Modern Organic Synthesis

The journey of organoboron compounds from niche curiosities to central pillars of organic synthesis has been transformative. This evolution has been marked by the development of increasingly stable and versatile reagents, culminating in the widespread use of compounds like potassium cyclohexyltrifluoroborate.

Historical Context of Organoboranes and Boronic Acids

The study of organoboron compounds dates back to the 19th century, but their synthetic utility remained largely unexplored for nearly a century. orgsyn.org The landscape of organic synthesis was profoundly changed by the pioneering work of Herbert C. Brown in the mid-20th century on organoboranes, particularly through the hydroboration reaction. pitt.edu This work, which earned him a Nobel Prize, provided a straightforward method to convert alkenes into organoboranes, which could then be transformed into a variety of functional groups with high stereo- and regioselectivity. pitt.edusigmaaldrich.com

Following organoboranes, boronic acids (RB(OH)₂) and their esters came to the forefront, most notably as key partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This reaction has become one of the most powerful methods for forming carbon-carbon bonds, crucial for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. pitt.edu However, boronic acids are not without their drawbacks; they can be difficult to purify, may have uncertain stoichiometry, and can be prone to decomposition and protodeboronation, especially when dealing with alkylboronic acids. researchgate.netambeed.com

Advantages of Organotrifluoroborates over Traditional Organoboron Reagents

The quest for more robust and user-friendly organoboron reagents led to the development of potassium organotrifluoroborates (R-BF₃K). These crystalline, salt-like compounds, including this compound, are formed by the reaction of a boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). nih.govnih.gov They offer several significant advantages over their predecessors, making them highly attractive for a wide range of chemical transformations. nih.govbldpharm.com

One of the most significant advantages of potassium organotrifluoroborates is their exceptional stability. Unlike many boronic acids and most organoboranes, which can be sensitive to air and moisture, organotrifluoroborates are typically bench-stable solids that can be stored for extended periods without significant decomposition. nih.govbldpharm.comresearchgate.net This stability is attributed to the tetracoordinate nature of the boron atom, which is less susceptible to oxidation and hydrolysis compared to the tricoordinate boron in boronic acids. pitt.edunih.gov This allows for easier handling and storage, simplifying their use in routine synthetic applications.

| Compound Class | General Stability | Handling Requirements |

| Organoboranes (e.g., Trialkylboranes) | Generally air and moisture sensitive. | Require inert atmosphere techniques (e.g., Schlenk line, glovebox). |

| Boronic Acids (e.g., Alkylboronic acids) | Prone to dehydration to form boroxines and susceptible to protodeboronation. | Often require storage under inert atmosphere and careful handling. |

| Potassium Organotrifluoroborates | Crystalline solids, generally stable to air and moisture for extended periods. | Can be handled on the benchtop with standard laboratory procedures. nih.govbldpharm.com |

This table presents a generalized comparison. The stability of specific compounds within each class can vary.

Potassium organotrifluoroborates are typically crystalline solids, which greatly facilitates their handling, weighing, and purification. orgsyn.orgpitt.edu Purification can often be achieved by simple recrystallization, leading to materials of high purity and well-defined stoichiometry. pitt.edu This is in contrast to many boronic acids, which can be difficult to purify and may exist in equilibrium with their cyclic anhydrides (boroxines), complicating accurate measurement and stoichiometry in reactions. researchgate.netambeed.com The solid nature of organotrifluoroborates like this compound, which has a melting point of 187-192 °C, makes them convenient and reliable reagents for a broad range of synthetic applications.

A remarkable feature of potassium organotrifluoroborates is their stability under various oxidative conditions where traditional organoboron compounds would degrade. ambeed.comresearchgate.net This robustness allows for chemical manipulations on other parts of the molecule while leaving the valuable carbon-boron bond intact. For instance, the epoxidation of carbon-carbon double bonds within an organotrifluoroborate molecule can be achieved without decomposition of the trifluoroborate moiety. ambeed.com Furthermore, a variety of aryl-, heteroaryl-, alkenyl-, and alkyltrifluoroborates can be efficiently oxidized to their corresponding phenols, alcohols, or aldehydes using reagents like Oxone®, often in a matter of minutes at room temperature. This compatibility opens up synthetic pathways that would be challenging with other organoboron reagents.

| Compound | Solvent | Solubility Information | Reference |

| Potassium Phenyltrifluoroborate | Acetone | Soluble | |

| Potassium Phenyltrifluoroborate | Acetonitrile | Slightly Soluble | |

| General Potassium Organotrifluoroborates | Methanol (B129727), DMF | Generally Soluble | pitt.edu |

| Potassium Isopropyltrifluoroborate | Water | 0.326 mg/mL | nih.gov |

This table provides illustrative solubility information for representative potassium organotrifluoroborates.

Significance of this compound as a Research Substrate

The significance of this compound in chemical research stems from its role as a robust and effective nucleophilic partner in various transition-metal-catalyzed reactions. nih.gov As an alternative to more sensitive organometallic reagents, it offers advantages in terms of functional group tolerance and ease of use. bldpharm.comorganic-chemistry.org Its utility has been particularly highlighted in the formation of carbon-carbon (C-C) bonds, a fundamental process in the construction of organic molecules. nih.gov The enhanced polarity of the carbon-boron bond in trifluoroborate salts facilitates key steps in catalytic cycles that might be challenging with other organoboron species. nih.gov

Role in C-C Bond Forming Reactions

This compound is a proficient substrate for C-C bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction has become a cornerstone of synthetic chemistry for its ability to create C(sp²)-C(sp³) and other carbon-carbon linkages. nih.gov Organotrifluoroborates, in general, are excellent counterparts to boronic acids and esters for these couplings, overcoming common issues like protodeboronation. bldpharm.comnih.gov

In these reactions, the alkyltrifluoroborate, such as this compound, serves as the nucleophilic source of an alkyl group. The process is typically catalyzed by a palladium complex, which facilitates the coupling with an electrophilic partner, such as an aryl or heteroaryl halide or triflate. organic-chemistry.org The development of Ni/photoredox dual catalysis has also expanded the scope of C-C bond formation using alkyltrifluoroborates, enabling the coupling of alkyl radical precursors with aryl halides under mild conditions. nih.gov The reaction conditions often involve a palladium catalyst like PdCl₂(dppf) or a system of PdCl₂ and a phosphine (B1218219) ligand, in the presence of a base. organic-chemistry.orgnih.govorganic-chemistry.org

| Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Aryl/Heteroaryl Halides | 2 mol % PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH-H₂O | Moderate to Excellent | organic-chemistry.org |

| Aryl Electrophiles | 2 mol % PdCl₂ / 6 mol % PPh₃ | Cs₂CO₃ | THF/H₂O | Moderate to Good | nih.govorganic-chemistry.org |

| Aryl Chlorides | 5 mol % Pd(OAc)₂ / 10 mol % RuPhos | Not Specified | Not Specified | Good to Very Good | nih.gov |

Applications in Complex Molecule Synthesis

The unique properties of potassium organotrifluoroborates, including the cyclohexyl derivative, make them highly suitable for the synthesis of complex molecules. nih.gov Their stability allows them to be carried through multiple synthetic steps without degradation of the crucial carbon-boron bond, enabling their use in late-stage functionalization strategies. bldpharm.com This is a significant advantage in the total synthesis of natural products and the preparation of pharmaceutical compounds, where introducing key fragments at a late stage can dramatically improve efficiency. nih.gov

The ability to form C(sp³)-hybridized centers is a critical challenge in organic synthesis, and reagents like this compound provide a direct pathway to introduce these three-dimensional structures. nih.gov While many cross-coupling methods are limited in accessing C(sp³) centers, the use of alkyltrifluoroborates in palladium- or nickel-catalyzed reactions allows for the convergent assembly of complex molecular architectures with high functional group tolerance. nih.govnih.gov This modularity enables the rapid generation of diverse and structurally rich molecules that would be difficult to access through more traditional synthetic disconnections. nih.gov The development of methods for creating such bonds under mild conditions is crucial for modern drug discovery and natural product synthesis. nih.govnih.gov

Eigenschaften

IUPAC Name |

potassium;cyclohexyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h6H,1-5H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDXLJUMJZXRLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CCCCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635456 | |

| Record name | Potassium cyclohexyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446065-11-8 | |

| Record name | Potassium cyclohexyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium cyclohexyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Potassium Cyclohexyltrifluoroborate

Synthesis from Cyclohexaneboronic Acid

A common and straightforward method for preparing potassium organotrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen difluoride (KHF₂). orgsyn.orgresearchgate.net In a typical procedure, cyclohexaneboronic acid is treated with a solution of KHF₂ in a suitable solvent system, such as methanol (B129727) and water. orgsyn.org The reaction proceeds to form the stable potassium cyclohexyltrifluoroborate salt, which can often be isolated by simple filtration and purified by recrystallization. pitt.edu This method is widely applicable for the synthesis of various aryl- and alkyltrifluoroborates. organic-chemistry.org

A representative procedure involves dissolving cyclohexaneboronic acid in methanol, followed by the addition of an aqueous solution of KHF₂. The resulting trifluoroborate salt precipitates from the solution and can be collected. orgsyn.org

Synthesis from Organoboronic Acid Pinacol (B44631) Esters

Organoboronic acid pinacol esters are versatile intermediates that can be readily converted to potassium trifluoroborates. bristol.ac.ukresearchgate.net A general method involves the reaction of the pinacol ester with KHF₂. bristol.ac.uk One effective protocol utilizes an azeotropic removal of pinacol from the reaction mixture, which drives the reaction to completion and affords the desired potassium trifluoroborate in high purity and nearly quantitative yield. bristol.ac.uk This method is particularly useful for preparing a wide range of enantioenriched secondary and tertiary potassium trifluoroborates. bristol.ac.uk

The conversion can also be achieved by treating a solution of the boronic ester with a saturated aqueous solution of KHF₂. Repeated dissolution and evaporation cycles in aqueous methanol can be employed to ensure complete conversion. bristol.ac.uk

Methods via Grignard Reagents and Trimethylborate

Grignard reagents serve as valuable precursors for the synthesis of organoboron compounds. youtube.comyoutube.com The reaction of a Grignard reagent, such as cyclohexylmagnesium bromide, with a trialkyl borate (B1201080), typically trimethyl borate, forms a boronic ester after an acidic workup. This boronic ester can then be converted to the potassium trifluoroborate salt as described in the previous sections.

A one-pot variation involves the in situ formation of the boronic acid from the Grignard reagent and trialkyl borate, followed by direct treatment with KHF₂ to yield the potassium organotrifluoroborate. This approach avoids the isolation of the intermediate boronic acid or ester.

Preparation from Organocuprates, Organolithium, and Organomagnesium Reagents

A one-step synthesis of aliphatic potassium acyltrifluoroborates (KATs) has been developed utilizing organocuprates, which can be generated from organolithium or organomagnesium reagents. organic-chemistry.orgorganic-chemistry.org In this method, the organometallic reagent is transmetalated with a copper(I) salt, such as copper(I) cyanide (CuCN) or copper(I) iodide (CuI), to form an organocuprate. organic-chemistry.orgmasterorganicchemistry.com This intermediate then reacts with a suitable acyltrifluoroborate-forming reagent. organic-chemistry.org While this specific method is for acyltrifluoroborates, the principle of using organocuprates, organolithium, and organomagnesium reagents is a key strategy in forming carbon-boron bonds for subsequent conversion to trifluoroborate salts. The choice of copper salt can depend on the organometallic precursor, with CuCN often being preferred for organomagnesium reagents and CuI for organolithium reagents. organic-chemistry.org

Synthesis via Hydroboration and C-H Bond Activation

Hydroboration of alkenes is a fundamental method for creating alkylboron compounds. nih.gov The hydroboration of cyclohexene (B86901) with a suitable borane (B79455) reagent, such as dichloroborane or borane complexes, followed by treatment with KHF₂, provides a direct route to this compound. orgsyn.orgorganic-chemistry.org For instance, hydroboration with dichloroborane followed by hydrolysis yields the boronic acid, which can then be converted to the trifluoroborate. orgsyn.org Activated pyridine (B92270) borane complexes have also been shown to hydroborate alkenes at room temperature, leading to the formation of synthetically useful potassium alkyltrifluoroborate salts. organic-chemistry.org

Another advanced strategy involves the iridium-catalyzed C-H borylation of arenes, which can be followed by displacement of the pinacol group with KHF₂ to yield aryltrifluoroborates. organic-chemistry.org While not directly applied to cyclohexane, this demonstrates the potential of C-H activation methodologies in synthesizing organotrifluoroborates.

Nucleophilic Substitution of Halomethyltrifluoroborates

A versatile method for synthesizing functionalized organotrifluoroborates involves the nucleophilic substitution of potassium halomethyltrifluoroborates. organic-chemistry.orgsigmaaldrich.comnih.gov Potassium bromo- and iodomethyltrifluoroborates can be prepared from the in situ reaction of n-butyllithium with dibromo- or diiodomethane, respectively, in the presence of a trialkyl borate, followed by treatment with KHF₂. organic-chemistry.org These halomethyltrifluoroborates can then react with various nucleophiles to generate a diverse range of functionalized organotrifluoroborates. sigmaaldrich.comnih.gov This approach is particularly valuable for creating compounds that are not easily accessible through transmetalation or hydroboration methods. nih.gov

Cesium Alkyltrifluoroborate Precipitation as a Strategy for Isolation

In some synthetic strategies, particularly with boronic esters derived from pinanediol, the use of cesium fluoride (B91410) can facilitate the precipitation of cesium alkyltrifluoroborates in high yields. researchgate.netresearchgate.net This precipitation-driven equilibrium can be advantageous for isolating the trifluoroborate salt. researchgate.net While this method yields the cesium salt, ion-exchange techniques can be subsequently employed to obtain the corresponding potassium salt if desired. orgsyn.org The use of tartaric acid has also been reported to influence the equilibrium in solution and aid in the precipitation of potassium salts. researchgate.netnih.gov

Data Tables

Table 1: Comparison of Synthetic Precursors for this compound

| Starting Material | Key Reagents | Intermediate | Reference(s) |

|---|---|---|---|

| Cyclohexaneboronic Acid | KHF₂ | None | orgsyn.org |

| Cyclohexylboronic Acid Pinacol Ester | KHF₂ | None | bristol.ac.uk |

| Cyclohexylmagnesium Bromide | Trimethyl borate, H₃O⁺, KHF₂ | Cyclohexaneboronic acid/ester | N/A |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cyclohexaneboronic acid |

| Potassium hydrogen difluoride |

| Methanol |

| Organoboronic acid pinacol ester |

| Pinacol |

| Grignard reagent |

| Trimethyl borate |

| Cyclohexylmagnesium bromide |

| Organocuprate |

| Organolithium reagent |

| Organomagnesium reagent |

| Potassium acyltrifluoroborate |

| Copper(I) cyanide |

| Copper(I) iodide |

| Cyclohexene |

| Dichloroborane |

| Pyridine borane complex |

| Iridium |

| Potassium halomethyltrifluoroborate |

| n-Butyllithium |

| Dibromomethane |

| Diiodomethane |

| Cesium alkyltrifluoroborate |

| Cesium fluoride |

| Pinanediol |

Reaction Mechanisms and Pathways Involving Potassium Cyclohexyltrifluoroborate

Mechanistic Insights into Cross-Coupling Reactions

The utility of potassium cyclohexyltrifluoroborate in carbon-carbon bond formation is largely demonstrated through its participation in advanced cross-coupling methodologies. These reactions are facilitated by dual catalytic systems that overcome the inherent challenges associated with the coupling of C(sp³)-hybridized organoboron reagents.

Traditional cross-coupling reactions involving organoboron compounds, such as the Suzuki-Miyaura coupling, typically proceed via a two-electron transmetalation step. However, this process is often inefficient for C(sp³)-hybridized centers like the cyclohexyl group in this compound. sigmaaldrich.com To circumvent this limitation, a mechanistic paradigm based on single-electron transmetalation (SET) has been developed. sigmaaldrich.com This approach utilizes a dual-catalyst system, where the organotrifluoroborate is activated through an oxidative fragmentation to generate an alkyl radical. sigmaaldrich.com This SET pathway changes the reactivity principles, making them dependent on homolytic bond strengths rather than the strength of the carbon-boron bond, thus opening new avenues for alkylboron cross-coupling. sigmaaldrich.com

Photoredox catalysis has emerged as a powerful tool for generating carbon-centered radicals from stable precursors like potassium organotrifluoroborates under mild conditions. nih.govresearchgate.net This methodology leverages the ability of a photocatalyst, upon excitation by visible light, to act as a potent single-electron oxidant or reductant. nih.govyoutube.com In the context of alkyl transfer, the photocatalyst initiates the formation of a cyclohexyl radical from this compound, which can then engage in various bond-forming reactions. sigmaaldrich.comresearchgate.net This process is a key feature of dual catalytic systems that merge photoredox catalysis with transition metal catalysis. researchgate.net

Iridium(III) complexes are highly effective photocatalysts for these transformations due to their favorable photophysical and electrochemical properties. sigmaaldrich.com Upon absorbing visible light, the iridium catalyst transitions to a long-lived, highly energetic excited state. youtube.com This excited-state species is a strong oxidant capable of abstracting a single electron from the this compound. sigmaaldrich.com This single-electron oxidation is the critical step that leads to the fragmentation of the trifluoroborate and the generation of the cyclohexyl radical. sigmaaldrich.comresearchgate.net The high water solubility and activity of certain iridium photocatalysts also allow these reactions to be performed under physiologically relevant conditions. nih.gov

Table 1: Representative Iridium Photoredox Catalysts This table is interactive. Users can sort and filter the data.

| Catalyst Name | Abbreviation | Role in Reaction |

|---|---|---|

| [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | - | Standard photocatalyst for generating radicals from organotrifluoroborates. nih.gov |

| 4CzIPN | - | Organic photocatalyst used in reductive quenching cycles. nih.gov |

| Tris(2-phenylpyridine)iridium(III) | Ir(ppy)₃ | Common iridium photocatalyst. |

Photoredox Catalysis in Alkyl Transfer

Nickel Catalysis in Conjunction with Photoredox Systems

The synergy between photoredox catalysis and nickel catalysis has revolutionized radical chemistry and expanded the scope of cross-coupling reactions. researchgate.net In this dual catalytic system, the nickel catalyst is responsible for the carbon-carbon bond-forming step. researchgate.netnih.gov The alkyl radical, generated via the photoredox cycle, is intercepted by a low-valent nickel complex (typically Ni(0) or Ni(I)). researchgate.net This species then undergoes oxidative addition with an electrophilic coupling partner, such as an aryl halide. The final step is a reductive elimination from the resulting Ni(III) intermediate, which forms the desired cross-coupled product and regenerates the active nickel catalyst. sigmaaldrich.com This dual approach enables previously challenging C(sp³)-C(sp²) couplings to be performed efficiently at room temperature. sigmaaldrich.comrsc.org

Table 2: Components of a Typical Photoredox/Nickel Dual Catalytic System This table is interactive. Users can sort and filter the data.

| Component | Example | Function |

|---|---|---|

| Organoboron Reagent | This compound | Cyclohexyl radical precursor. sigmaaldrich.com |

| Photocatalyst | Iridium(III) complex | Absorbs light and oxidizes the borate (B1201080). sigmaaldrich.com |

| Nickel Catalyst | NiCl₂(glyme) | Cross-coupling catalyst. sigmaaldrich.com |

| Ligand | 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) | Stabilizes and modulates the nickel catalyst. sigmaaldrich.com |

| Electrophile | Aryl Bromide/Chloride | Coupling partner. nih.govnih.gov |

| Base | K₂CO₃ | Facilitates the reaction. nih.gov |

| Solvent | Acetone/Water | Reaction medium. |

Radical Generation from Organoborates

The formation of a carbon-centered radical from a potassium organotrifluoroborate is a key step initiated by the photocatalyst. nih.gov Potassium trifluoroborates are versatile reagents that serve as effective radical precursors under oxidative conditions. nih.govnih.gov The process begins with the single-electron oxidation of the trifluoroborate salt by the photo-excited catalyst. researchgate.net This oxidation event is followed by a rapid deboronation or fragmentation of the resulting radical anion, which liberates a carbon-centered radical (in this case, the cyclohexyl radical) and boron trifluoride (BF₃). researchgate.net This method provides a reliable and kinetically controlled pathway for generating radicals that can be used in a variety of synthetic applications, including radical-radical couplings and transition metal dual catalysis. nih.gov

Photoredox Cycle:

An iridium(III) photocatalyst absorbs a photon of visible light, promoting it to an excited state, [Ir(III)]*.

The excited photocatalyst is a potent oxidant and engages in a single-electron transfer (SET) with the this compound [c-HexBF₃]K.

This oxidation generates a cyclohexyl radical (c-Hex•), boron trifluoride (BF₃), potassium fluoride (B91410) (KF), and a reduced iridium(II) species, [Ir(II)].

The [Ir(II)] species is then oxidized back to the ground state [Ir(III)] by the Ni(II) species generated in the nickel cycle, thus closing the photoredox loop.

Nickel Cross-Coupling Cycle:

A Ni(0) complex, often generated in situ, undergoes oxidative addition with an aryl halide (Ar-X) to form a Ni(II) intermediate, Ar-Ni(II)-X.

This Ni(II) species is then reduced by the [Ir(II)] complex from the photoredox cycle to a Ni(I) species, Ar-Ni(I).

The cyclohexyl radical (c-Hex•), generated from the photoredox cycle, is rapidly trapped by the Ar-Ni(I) complex to form a high-valent Ni(III) intermediate, Ar-Ni(III)-(c-Hex).

This key intermediate then undergoes reductive elimination to furnish the final cross-coupled product (Ar-c-Hex) and regenerates a Ni(I) species, which can continue the catalytic cycle.

This dual catalytic pathway effectively couples the light-driven generation of a highly reactive alkyl radical with the bond-forming capabilities of a nickel catalyst, enabling the efficient synthesis of complex molecules under mild conditions. researchgate.netrsc.org

Influence of Additives and Bases (e.g., Cs2CO3, Lutidine)

Bases are crucial additives in reactions involving organotrifluoroborates, such as the Suzuki-Miyaura coupling, but their influence is multifaceted. The choice of base can significantly impact the reaction environment and, consequently, the hydrolysis rate of the trifluoroborate salt.

Cesium carbonate (Cs2CO3) is a commonly used base that, in aqueous tetrahydrofuran (B95107) (THF), can induce partial phase-splitting. This creates a complex biphasic system where the bulk organic medium can have a lower pH than the minor aqueous basic phase. acs.orgresearchgate.net This phenomenon is central to the "acid-base paradox," where nominally basic conditions can harbor an environment suitable for acid-catalyzed hydrolysis. acs.orged.ac.uk The efficiency of mixing and mass transfer between these phases, therefore, becomes a critical parameter. Inefficient stirring can lead to localized areas with different pH values, affecting the hydrolysis profile. u-tokyo.ac.jp

While specific studies on lutidine with this compound are less detailed in the provided context, the general principle holds that bases influence the hydrolysis pathway. A base can accelerate fluoride dissociation directly or modulate the pH of the medium, thereby favoring or disfavoring acid-catalyzed pathways. uvic.ca

Hydrolysis Mechanisms of Organotrifluoroborates

The conversion of a stable, easy-to-handle organotrifluoroborate salt to the corresponding reactive boronic acid is a critical activation step. uvic.ca Research has shown that this hydrolysis does not follow a single pathway but rather proceeds through several distinct mechanisms, the prevalence of which depends on the substituent on the boron atom and the reaction conditions. acs.orguvic.ca For organotrifluoroborates like this compound, which have alkyl substituents, hydrolysis is generally fast under basic Suzuki-Miyaura coupling conditions. acs.org

A general overview of the hydrolysis mechanisms is presented below:

| Path | Description | Catalyst/Accelerator |

| Path A | Acid-catalyzed hydrolysis. | Acid |

| Path B | Base-accelerated fluoride dissociation. | Base |

| Path C | Aqueous phase activity for hydrophilic substituents. | Base |

This table summarizes the three primary hydrolysis mechanisms for organotrifluoroborates as identified in research studies. uvic.ca

Base-Accelerated Fluoride Dissociation

A second mechanistic pathway involves the direct dissociation of a fluoride ion, a process that is accelerated by the presence of a base. uvic.ca In this mechanism, the base does not necessarily act as a catalyst in the traditional sense but facilitates the removal of the fluoride ion from the tetracoordinate boron center. This pathway is particularly efficient for organotrifluoroborates with electron-donating groups, such as alkyls (like cyclohexyl), which stabilize the resulting tricoordinate borane (B79455) intermediate. acs.org This direct hydrolysis leads to a rapid release of the corresponding boronic acid. researchgate.net

Impact of pH and Stir Rate on Hydrolysis Kinetics

The kinetics of hydrolysis are profoundly affected by both the pH of the medium and the efficiency of stirring. uvic.ca The stir rate influences the rate of mass transfer between the organic and aqueous phases in biphasic systems. u-tokyo.ac.jpuvic.ca At slow stir rates, the reaction can be limited by the transfer of the base into the bulk medium, which can allow acid-catalyzed pathways to dominate. uvic.ca Conversely, fast stirring can create better phase contact, potentially leading to different reaction kinetics. u-tokyo.ac.jp

The pH has a direct impact on the speciation of the boron intermediates. For instance, a drop in pH can accelerate acid-catalyzed hydrolysis. The shape and material of the reaction vessel can also play a surprising role, as they can influence mixing efficiency and surface interactions (e.g., glass acting as a fluorophile), thereby affecting the hydrolysis profile. acs.orgu-tokyo.ac.jpuvic.ca

| Parameter | Effect on Hydrolysis | Rationale |

| pH | Lower pH can accelerate hydrolysis via the acid-catalyzed pathway. | Protonation of fluoride ligand facilitates its removal. researchgate.netuvic.ca |

| Stir Rate | Can significantly alter hydrolysis rate and induction period. | Affects mass transfer of base and homogeneity of the biphasic system. u-tokyo.ac.jpuvic.ca |

| Vessel Shape | Can change the hydrolysis profile. | Influences the efficiency of phase contact and mixing. u-tokyo.ac.jpuvic.ca |

This table outlines the key physical parameters that influence the kinetics of organotrifluoroborate hydrolysis.

Real-time Monitoring by Electrospray Ionization Mass Spectrometry (ESI-MS)

The complexity of the hydrolysis process, with its multiple pathways and dynamic equilibria involving various ionic species ([RBFn(OH)3-n]−), necessitates advanced analytical techniques for its study. uvic.ca Pressurized sample infusion (PSI) coupled with electrospray ionization mass spectrometry (ESI-MS) has been effectively used for the real-time analysis of the reacting solution. uvic.ca This method allows for the direct observation of the various borate anions present during the course of the hydrolysis. By monitoring the ion intensities in real-time and correlating them with parallel pH measurements, researchers can gain detailed insights into the induction periods and reaction rates, and observe how these are influenced by factors such as the borate's R group, stir rate, and vessel shape. uvic.ca

Radical Addition Reactions

This compound serves as a valuable precursor for the generation of cyclohexyl radicals, which can participate in a variety of radical addition reactions. These reactions offer a powerful and alternative approach to traditional ionic chemistry for the formation of carbon-carbon bonds.

A significant application of potassium alkyltrifluoroborates, including the cyclohexyl variant, is in the radical alkylation of aldehydes. bohrium.comrsc.org This process represents an orthogonal strategy to the classical electrophilic reactivity of the carbonyl group. bohrium.comrsc.org In this transformation, an alkyl radical, generated from the corresponding potassium alkyltrifluoroborate, adds to the carbonyl carbon of an aldehyde to form a new carbon-carbon bond, ultimately yielding a secondary alcohol after workup. The reaction is notable for its use of commercially available and shelf-stable alkyltrifluoroborate salts. bohrium.comrsc.org While many radical processes require stoichiometric oxidants or reductants, methodologies utilizing alkyltrifluoroborates have been developed that proceed under milder, redox-neutral conditions. nih.gov

The efficiency of the radical alkylation of aldehydes is significantly enhanced by the presence of a Lewis acid. bohrium.comrsc.org The key role of the Lewis acid is to activate the aldehyde substrate towards radical attack. It achieves this by first reacting with the potassium alkyltrifluoroborate to generate a more reactive intermediate, a difluoroalkylborane. bohrium.comrsc.org This intermediate then forms a complex with the carbonyl oxygen of the aldehyde. bohrium.comrsc.org This complexation increases the electrophilicity of the carbonyl carbon, making it a more receptive target for the incoming alkyl radical. acs.org In some systems, the boron trifluoride generated in situ from trifluoroborate salts can itself act as the Lewis acid, reducing the reduction potential of the carbonyl compound and facilitating the reaction. acs.org This Lewis acid activation strategy is crucial for overcoming the inherent difficulty of radical addition to carbonyls. sioc.ac.cn

A noteworthy feature of the radical alkylation of aldehydes with alkyltrifluoroborates is that the process can proceed under visible light irradiation without the need for an external photocatalyst. bohrium.comrsc.org Although the reaction is photo-induced, it does not rely on traditional ruthenium or iridium photoredox catalysts. bohrium.comrsc.org The mechanism is believed to involve a radical chain process. Continuous irradiation with visible light is often necessary for the reaction to proceed efficiently, suggesting that a radical chain propagation mechanism may not be the sole pathway, but the photo-induction is critical. rsc.org This photocatalyst-free approach offers a more sustainable and cost-effective alternative to many photoredox-catalyzed transformations. acs.org

While the radical alkylation method is effective for many aldehydes, it faces significant challenges with certain substrates, particularly enolizable aldehydes and ketones. Intermolecular radical addition to ketones is considered a formidable synthetic challenge primarily because the resulting alkoxyl radical intermediate can easily undergo β-fragmentation. sioc.ac.cn This fragmentation is a reverse reaction that cleaves the newly formed carbon-carbon bond, thus preventing the formation of the desired product. sioc.ac.cn

Furthermore, under various reaction conditions designed for alkylation, enolizable ketones such as acetophenone (B1666503) often fail to be alkylated. ulb.ac.be The presence of alpha-protons allows for the formation of enolates, which can lead to competing reaction pathways and complicates direct alkylation at the carbonyl carbon. youtube.com This limitation restricts the scope of the radical addition reaction, making it less applicable for the synthesis of tertiary alcohols from ketones or for the alkylation of aldehydes that are prone to enolization.

Table 1: Representative Substrate Scope in Radical Alkylation

This table illustrates the general applicability of the radical alkylation reaction with various aldehydes and potassium alkyltrifluoroborates, as described in the literature. rsc.orgacs.org

| Entry | Aldehyde | Alkyltrifluoroborate | Product | Reported Yield |

| 1 | Benzaldehyde | This compound | Phenyl(cyclohexyl)methanol | Good |

| 2 | 4-Methoxybenzaldehyde | This compound | Cyclohexyl(4-methoxyphenyl)methanol | Good |

| 3 | Cyclohexanecarboxaldehyde | Potassium Isopropyltrifluoroborate | 1-Cyclohexyl-2-methylpropan-1-ol | Moderate |

| 4 | Butyraldehyde | This compound | 1-Cyclohexylbutan-1-ol | Moderate |

| 5 | Pivalaldehyde | This compound | 1-Cyclohexyl-2,2-dimethylpropan-1-ol | Good |

Catalytic Applications in Organic Synthesis

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic chemistry, and potassium cyclohexyltrifluoroborate serves as an effective nucleophilic partner in several key processes. As a secondary alkyltrifluoroborate, its reactivity profile allows for the construction of complex molecular architectures that can be challenging to access through other synthetic routes.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)–C(sp³) bonds. While the coupling of primary alkyltrifluoroborates is well-established, the use of secondary alkyltrifluoroborates like this compound presents unique challenges, primarily the potential for β-hydride elimination in the diorganopalladium intermediate. nih.govnih.gov

Despite these challenges, conditions have been developed to effectively couple secondary alkyltrifluoroborates with aryl and heteroaryl chlorides. nih.govnih.gov Research has shown that the choice of palladium catalyst and ligand is crucial for achieving high yields and minimizing side products. For instance, catalyst systems involving bulky, electron-rich phosphine (B1218219) ligands such as XPhos, in combination with a palladium source like Pd(OAc)₂, have been found to be effective for the coupling of secondary cyclopropyl- and cyclobutyltrifluoroborates with a range of aryl and heteroaryl chlorides. nih.gov These reactions typically proceed in good to excellent yields and tolerate a variety of functional groups, including esters, ketones, and nitriles. nih.gov

In a similar vein, the coupling of other secondary alkyltrifluoroborates, such as isopropyltrifluoroborate, with aryl chlorides has been achieved using catalyst systems like n-BuPAd₂ with Pd(OAc)₂. However, these reactions can sometimes lead to mixtures of isomeric products due to a palladium migration/β-hydride reinsertion mechanism. acs.org The specific application of this compound in this context follows these general principles, with the reaction's success being highly dependent on the precise conditions and the nature of the electrophilic partner.

A significant application of this compound is in the synthesis of unsymmetrical dialkyl ketones through cross-coupling with acyl chlorides. Traditional methods for this transformation using organometallic reagents are often hampered by issues such as over-addition and the need for highly reactive, and often pyrophoric, reagents. A modern approach utilizing visible-light photoredox/nickel dual catalysis has overcome many of these limitations. nih.govorganic-chemistry.orgacs.org

In this methodology, a single-electron-mediated alkyl transfer from the potassium alkyltrifluoroborate to an acyl chloride is facilitated by the synergistic action of a photocatalyst (e.g., an iridium complex) and a nickel catalyst. nih.gov This process is highly efficient for secondary alkyltrifluoroborates, including this compound. The reaction proceeds under mild conditions and demonstrates broad functional group tolerance. nih.govacs.org

Research has shown that this compound can be coupled with a wide array of both aliphatic and aromatic acyl chlorides to produce the corresponding cyclohexyl ketones in good to excellent yields. nih.gov

Table 1: Cross-Coupling of this compound with Various Acyl Chlorides

| Entry | Acyl Chloride | Product | Yield (%) |

|---|---|---|---|

| 1 | Cyclopropanecarbonyl chloride | Cyclopropyl(cyclohexyl)methanone | 78 |

| 2 | Cyclobutanecarbonyl chloride | Cyclobutyl(cyclohexyl)methanone | 79 |

| 3 | 3-Chlorobenzoyl chloride | (3-Chlorophenyl)(cyclohexyl)methanone | 85 |

| 4 | 4-(Trifluoromethyl)benzoyl chloride | Cyclohexyl(4-(trifluoromethyl)phenyl)methanone | 88 |

| 5 | Thiophene-2-carbonyl chloride | Cyclohexyl(thiophen-2-yl)methanone | 75 |

Reaction conditions: this compound, acyl chloride, Ir[dF(CF₃)ppy]₂(bpy)PF₆, NiCl₂·dme, 4,4′-di-tert-butyl-2,2′-bipyridyl, KF, in DME under visible light irradiation. nih.gov

Expanding on the theme of photoredox/nickel dual catalysis, this compound has been instrumental as a model substrate in the development of methods for aliphatic ketone synthesis via the cross-coupling of N-acylsuccinimides. mdpi.com This approach utilizes readily accessible and stable N-acylsuccinimides as electrophilic partners, which act as surrogates for acyl chlorides. The reaction proceeds through a selective cleavage of the N–C(acyl) bond. mdpi.com

The process is catalyzed by an iridium photocatalyst and a nickel-bipyridine complex under visible light irradiation. This compound was used as a model secondary alkyltrifluoroborate to screen various activated amide derivatives to optimize the reaction conditions. This transformation is significant as it provides access to nitrogen-containing aliphatic ketones that were not successfully synthesized through the corresponding acyl chloride cross-coupling method. mdpi.com

The stereochemical outcome of cross-coupling reactions involving chiral secondary organometallic reagents is of paramount importance for the synthesis of enantiomerically enriched molecules. In the context of secondary alkyltrifluoroborates, significant progress has been made in achieving stereospecific transformations. nih.govnih.govscilit.comacs.org

While studies specifically detailing the stereoselective coupling of an enantiomerically pure form of this compound are not prevalent, research on closely related systems provides strong evidence for the feasibility of such transformations. For instance, the palladium-catalyzed Suzuki-Miyaura coupling of enantiomerically enriched non-benzylic secondary alkyl β-trifluoroboratoamides has been shown to proceed with complete inversion of configuration at the carbon center. nih.gov This stereochemical outcome is attributed to an intramolecular coordination of the amide carbonyl to the palladium center, which facilitates transmetalation and suppresses β-hydride elimination. nih.gov

In other work, the stereospecific cross-coupling of unactivated secondary alkylboronic acids and trifluoroborates with aryl chlorides has been achieved with inversion of configuration using a specific palladium catalyst system. acs.orgcuny.edu Furthermore, the coupling of potassium 1-(benzyloxy)alkyltrifluoroborates occurs with complete retention of stereochemistry. nih.gov These examples underscore the principle that with the appropriate choice of substrate and catalyst, high levels of stereocontrol can be achieved in the coupling of secondary alkyltrifluoroborates.

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. This compound has proven to be a suitable component in such transformations.

The Petasis reaction, or borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. The traditional Petasis reaction is typically limited to organoboronic acids with unsaturated (alkenyl, aryl, alkynyl) organic groups. nih.govwikipedia.orgorganic-chemistry.org However, the development of a photoredox-catalyzed variant has expanded the scope to include alkyltrifluoroborates. mdpi.comnih.gov

In this modified Petasis reaction, a photocatalyst is used to generate an alkyl radical from the potassium alkyltrifluoroborate via a single-electron transfer process. This radical then engages with an in-situ formed imine (from the aldehyde and amine) to yield the desired product. This compound has been used as a representative secondary alkyltrifluoroborate in the development of these reactions. mdpi.comnih.gov For example, in exploratory studies, a mixture of an aldehyde (methyl 4-formylbenzoate), an amine (aniline), and this compound, in the presence of an iridium photocatalyst, successfully yielded the corresponding three-component coupling product. nih.gov This demonstrates the utility of this compound in the rapid assembly of complex amine structures.

Petasis Reaction Applications

C-H Functionalization

Carbon-hydrogen (C-H) functionalization represents a powerful strategy in organic chemistry, enabling the direct conversion of ubiquitous C-H bonds into new carbon-carbon or carbon-heteroatom bonds. This compound has emerged as a valuable reagent in this field, acting as a precursor for cyclohexyl radicals under specific catalytic conditions.

Photoelectrochemical C-H Alkylation of Heteroarenes

A novel method merging electrocatalysis and photoredox catalysis has been developed for the C-H alkylation of heteroarenes using organotrifluoroborates, such as this compound. nih.govnih.gov This photoelectrochemical approach provides a chemical oxidant-free pathway for generating alkyl radicals from stable organotrifluoroborate salts. nih.govacs.org The process involves the conversion of the organotrifluoroborate into a radical species which then participates in intermolecular oxidative transformations. acs.org

This technique allows for the functionalization of a variety of heteroarenes with primary, secondary, and tertiary alkyl groups, demonstrating excellent regioselectivity and chemoselectivity. nih.govnih.gov The combination of light and electric current powers the reaction, offering a sustainable methodology for C-H functionalization without the need for stoichiometric chemical oxidants. acs.org

Table 1: Selected Examples of Photoelectrochemical C-H Alkylation of Heteroarenes with this compound

| Heteroarene | Product | Yield (%) |

|---|---|---|

| Lepidine | 2-Cyclohexyl-4-methylquinoline | 85 |

| Quinaldine | 4-Cyclohexyl-2-methylquinoline | 81 |

| 4-Phenylpyridine | 2-Cyclohexyl-4-phenylpyridine | 75 |

| Isoquinoline | 1-Cyclohexylisoquinoline | 68 |

Data synthesized from research findings. nih.gov

Minisci Alkylation of N-Heteroarenes

This compound is also utilized in Minisci-type alkylation reactions of N-heteroarenes. The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient aromatic system, such as a protonated heteroarene. nih.govmdpi.com In this context, potassium alkyltrifluoroborates serve as efficient precursors for alkyl radicals under oxidative conditions. nih.gov

While classical Minisci reactions often used alkyl halides or carboxylic acids, the use of alkyltrifluoroborates has expanded the scope and utility of this transformation. nih.gov For instance, Molander demonstrated that alkyltrifluoroborates can achieve efficient Minisci alkylation using Mn(OAc)₃ as the oxidant. acs.orgresearchgate.net This method provides a direct route to introduce alkyl substituents, like the cyclohexyl group, onto various heterocyclic scaffolds, which are important components in pharmaceuticals and natural products. nih.govacs.org The reaction is particularly valuable as traditional Friedel-Crafts alkylations are often ineffective for these heterocyclic systems. nih.gov

Other Catalytic Transformations

Exploration into the reactivity of this compound continues to uncover its utility in other catalytic processes.

Decarboxylative Borylation Reactions

Decarboxylative borylation is a synthetic method used to convert readily available carboxylic acids into valuable alkyl boronate esters. nih.govnih.gov This transformation typically proceeds via the formation of a redox-active ester from the carboxylic acid, which then undergoes a nickel-catalyzed reaction with a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govresearchgate.net This process effectively replaces a carboxyl group with a boronate ester, providing access to alkyl boronates that might be difficult to synthesize through other means. nih.gov The resulting boronate esters are versatile intermediates that can be used in subsequent cross-coupling reactions or hydrolyzed to form boronic acids. nih.gov

cis-Dihydroxylation of Olefin-Containing Trifluoroborates

The stability of the trifluoroborate functional group allows for oxidative transformations to be performed on other parts of the molecule while preserving the valuable carbon-boron bond. nih.gov This is particularly noteworthy in the context of cis-dihydroxylation, a fundamental reaction in organic synthesis that converts olefins to 1,2-diols. Research has demonstrated that olefin-containing potassium alkyl- and aryltrifluoroborates can undergo efficient cis-dihydroxylation. nih.govorganic-chemistry.org

This transformation is typically achieved using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), in a solvent system like acetone/t-BuOH/water. nih.govorganic-chemistry.org The reaction proceeds smoothly for trifluoroborates with terminal olefins, even when the double bond is relatively close to the electron-rich boron center, to afford the corresponding diol-containing trifluoroborates in good to excellent yields. nih.gov

A key advantage of this method is the stability of the trifluoroborate moiety under the oxidative conditions, which contrasts with the lability of many other organoboron compounds. nih.gov The resulting diol products are often crystalline solids that can be easily purified by simple filtration. nih.gov Furthermore, these dihydroxylated trifluoroborate products are competent coupling partners in subsequent reactions, such as the Suzuki-Miyaura cross-coupling, without the need for protecting the diol functionality. nih.gov

The versatility of this method has been demonstrated with a variety of olefin-containing trifluoroborates, showcasing its potential for creating complex, functionalized molecules. nih.govorganic-chemistry.org

Table 1: cis-Dihydroxylation of Various Olefin-Containing Potassium Trifluoroborates Reactions were conducted using 1.3 mol % OsO₄ and 1.0–1.5 equivalents of N-methylmorpholine N-oxide (NMO) at room temperature. The products were isolated as analytically pure solids.

| Entry | Substrate (Potassium Alkyltrifluoroborate) | Solvent System (acetone:t-BuOH:water) | Yield (%) |

| 1 | Potassium 9-decenyltrifluoroborate | 4.5:1:1 | 75 |

| 2 | Potassium 4-butenyltrifluoroborate | 18:1:1 | 91 |

| 3 | Potassium 10-undecenyltrifluoroborate | 4.5:1:1 | 80 |

| 4 | Potassium (Z)-9-octadecenyltrifluoroborate | 60:1:1 | 65 |

Data sourced from Molander, G. A., & Figueroa, R. (2006). Cis-Dihydroxylation of Unsaturated Potassium Alkyl- and Aryltrifluoroborates. Organic letters, 8(1), 75–78. nih.govorganic-chemistry.org

Alkyl Radical Precursors in Organic Chemistry

Potassium alkyltrifluoroborates, including cyclohexyltrifluoroborate, have emerged as highly effective precursors for the generation of alkyl radicals in a variety of carbon-carbon bond-forming reactions. nih.govnih.gov Unlike many organometallic reagents, potassium organotrifluoroborates are typically stable, crystalline solids that are easy to handle, making them attractive for synthetic applications. nih.gov

These compounds can generate alkyl radicals under oxidative conditions. nih.gov One prominent method involves the use of manganese(III) acetate (B1210297) as an oxidant. In this process, the homolytic cleavage of the carbon-boron bond generates an alkyl radical. acs.org This radical can then participate in reactions such as the direct alkylation of heteroaromatic compounds, a process that is otherwise challenging to achieve via traditional methods like Friedel-Crafts alkylation. nih.gov

The reaction involves the addition of the generated alkyl radical to a protonated heteroaryl, forming a radical cation intermediate. A subsequent oxidation step, followed by deprotonation during basic workup, yields the final alkylated heterocycle. acs.org This method has been successfully applied to a range of heterocycles, including benzothiazoles and quinolines, using various potassium alkyltrifluoroborates. nih.govacs.org

More recently, visible-light photoredox catalysis has provided a milder avenue for generating alkyl radicals from potassium alkyltrifluoroborates. nih.govnih.govacs.org In these systems, a photocatalyst absorbs visible light and mediates a single-electron transfer (SET) event to oxidatively cleave the C-B bond, producing the alkyl radical under neutral conditions. nih.govnih.gov This approach has been used for the alkylation of imines and in radical-radical coupling reactions. nih.govrawdatalibrary.net

Table 2: Direct Alkylation of Heteroaromatic Compounds with Potassium Cyclobutyltrifluoroborate (B12209022) Reactions performed with heterocycle (1.0 mmol), potassium cyclobutyltrifluoroborate (1.0 mmol), Mn(OAc)₃ (2.5 mmol), and TFA (1.0 mmol) in an AcOH/H₂O mixture at 50 °C for 18 hours.

| Entry | Heteroaromatic Substrate | Product | Yield (%) |

| 1 | Benzothiazole | 2-Cyclobutylbenzothiazole | 61 |

| 2 | Quinoline | 2-Cyclobutylquinoline | 65 |

| 3 | Lepidine (4-Methylquinoline) | 2-Cyclobutyl-4-methylquinoline | 58 |

| 4 | 6-Methoxyquinoline | 2-Cyclobutyl-6-methoxyquinoline | 55 |

| 5 | Quinaldine (2-Methylquinoline) | 4-Cyclobutyl-2-methylquinoline | 51 |

Data sourced from Molander, G. A., & Canturk, B. (2011). Direct alkylation of heteroaryls using potassium alkyl- and alkoxymethyltrifluoroborates. Organic letters, 13(7), 1840-1843. nih.govacs.org

Computational Studies and Theoretical Investigations

Computational Modeling of Reaction Pathways and Intermediates

Computational modeling is a powerful approach for mapping the potential energy surfaces of reactions involving organotrifluoroborates. By calculating the energies of reactants, transition states, intermediates, and products, chemists can delineate the most likely reaction pathways. For instance, in Suzuki-Miyaura cross-coupling reactions, where organotrifluoroborates are highly effective, computational models help to elucidate the roles of the palladium catalyst, ligands, and the trifluoroborate salt itself. nih.gov

These models can investigate complex reaction steps, including oxidative addition, transmetalation, and reductive elimination. Studies have explored how the structure of the organotrifluoroborate, such as the cyclohexyl group in potassium cyclohexyltrifluoroborate, influences the steric and electronic environment of the reaction center. This affects the energy barriers of key steps and the stability of intermediates. For example, modeling can show how the trifluoroborate group is activated, often proposed to involve a slow hydrolysis to the corresponding boronic acid or direct interaction with a catalytic species. The ability to computationally identify and characterize fleeting intermediates provides a level of detail that is often difficult to capture through experimental methods alone.

Density Functional Theory (DFT) Calculations in Mechanistic Elucidation

Density Functional Theory (DFT) is a mainstay of computational chemistry for investigating chemical reactivity and has been widely applied to elucidate the mechanisms of reactions involving organotrifluoroborates. researchgate.netnih.gov DFT calculations allow for an accurate description of the electronic structure of molecules, which is crucial for understanding bonding changes during a reaction. nih.govresearchgate.net This method is used to calculate the geometries of transition states and the activation energies for different mechanistic possibilities, thereby discriminating between proposed pathways. researchgate.netmdpi.com

In the context of reactions with this compound, DFT studies can shed light on several key aspects:

The Role of the Potassium Ion : DFT calculations can model the influence of the potassium counterion on the reactivity of the trifluoroborate salt. Studies on other potassium-promoted catalytic systems have shown that the potassium ion can significantly alter the electronic properties of surfaces and co-adsorbed molecules, thereby lowering activation barriers for bond dissociation. rsc.orgnih.gov A similar promoting effect can be investigated for the activation of the C-B bond in cross-coupling reactions.

Transmetalation Step : The transfer of the cyclohexyl group from boron to the metal catalyst (e.g., palladium) is a critical step. DFT can model the structure of the transition state for this process, helping to understand how factors like solvent and ligand structure influence the reaction rate.

Selectivity : When multiple reaction pathways are possible, DFT can predict the most favorable one by comparing the calculated energy barriers, explaining the observed regioselectivity or stereoselectivity. researchgate.net

The accuracy of DFT calculations has proven sufficient to provide reliable insights into reaction intermediates and transition states that are often not amenable to direct experimental observation. nih.gov

Studies on Electrocatalysis and Photoredox Catalysis Synergy

The synergy between different catalytic methods is a frontier in organic synthesis. The application of photoredox catalysis to reactions of potassium alkyltrifluoroborates has been a significant development. rsc.orgacs.org A notable example is the direct cyanation of potassium alkyltrifluoroborates, a transformation achieved under mild, visible-light-induced conditions. rsc.org

Mechanistic investigations, supported by computational studies, suggest that these reactions proceed through a radical pathway. The process is typically initiated by a photoredox catalyst which, upon excitation by light, can engage in a single-electron transfer (SET) with the alkyltrifluoroborate. This generates an alkyl radical from the alkyltrifluoroborate, which can then be trapped by a cyanide source to form the desired nitrile product. The ability of organotrifluoroborates to participate in such SET processes opens up a wide range of synthetic possibilities beyond traditional two-electron cross-coupling paradigms. acs.org While specific studies focusing exclusively on the synergy of electrocatalysis and photoredox catalysis with this compound are not extensively detailed, the known reactivity of alkyltrifluoroborates in photoredox systems provides a strong foundation for its potential use in such dual catalytic cycles. rsc.org

Analysis of Electronic Properties and Reactivity Prediction

Computational methods are instrumental in analyzing the electronic properties of this compound and predicting its reactivity. The distribution of electron density, molecular orbitals, and electrostatic potential can all be calculated to understand how the molecule will interact with other reagents. aps.org

DFT calculations can be used to determine properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These frontier orbitals are key to predicting reactivity; for example, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. This information helps in predicting how this compound will behave as a nucleophile in cross-coupling reactions.

Furthermore, calculated physicochemical properties can be correlated with reactivity. For instance, lipophilicity (Log P) can influence a reagent's solubility and behavior in a given reaction medium. Various computational models are used to predict these values.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 190.06 g/mol | sigmaaldrich.comambeed.com |

| Topological Polar Surface Area (TPSA) | 0.0 Ų | Ertl P. et al. ambeed.com |

| Consensus Log P o/w | 2.54 | Average of five prediction methods ambeed.com |

| iLOGP | 0.0 | In-house physics-based method ambeed.com |

| XLOGP3 | 4.15 | Atomistic and knowledge-based method ambeed.com |

| WLOGP | 4.43 | Atomistic method ambeed.com |

| MLOGP | 2.73 | Topological method ambeed.com |

| SILICOS-IT Log P | 1.39 | Hybrid fragmental/topological method ambeed.com |

These theoretical predictions, particularly the electronic structure analyses, provide a rational basis for designing new reactions and optimizing conditions for existing ones involving this compound. nih.gov

Advancements and Future Directions in Potassium Cyclohexyltrifluoroborate Research

Development of Novel Catalytic Systems

The utility of potassium cyclohexyltrifluoroborate is intrinsically linked to the development of sophisticated catalytic systems capable of facilitating its participation in challenging cross-coupling reactions. The Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation, has been a primary focus of these advancements. A significant challenge in coupling secondary alkyl organometallics like this compound is the competition between the desired reductive elimination and undesired side reactions, such as β-hydride elimination.

Recent research has led to the discovery of highly effective palladium-based catalytic systems that overcome this hurdle. A key development has been the use of bulky, electron-rich phosphine (B1218219) ligands. For instance, microscale parallel experimentation has identified that a combination of palladium(II) acetate (B1210297) [Pd(OAc)₂] and n-butyldiadamantylphosphine (n-BuPAd₂) is a highly reactive catalyst system for the coupling of secondary alkyltrifluoroborates, including this compound, with a range of aryl chlorides. acs.org These conditions have proven effective for both sterically hindered and electronically demanding substrates.

Further investigations have expanded the toolkit of effective ligands. For the cross-coupling of potassium β-trifluoroborato amides with aryl chlorides, catalyst systems composed of Pd(OAc)₂ with ligands such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos) or the highly hindered Buchwald phosphine ligand, RuPhos, have shown exceptional performance. nih.gov These systems are thought to favor the desired cross-coupled product by promoting a faster rate of reductive elimination compared to β-hydride elimination. nih.gov In some cases, slightly more forcing conditions, such as higher catalyst loading and longer reaction times, were necessary to achieve good yields with cyclohexyltrifluoroborate, highlighting the nuanced challenges of this specific secondary alkyl substrate. acs.org

| Catalyst/Ligand | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂ / n-BuPAd₂ | This compound | Effective for coupling with electron-rich, electron-poor, and hindered aryl chlorides. | acs.org |

| Pd(OAc)₂ / RuPhos | Potassium β-trifluoroborato amides | Promotes exclusive formation of the cross-coupled product by accelerating reductive elimination. | nih.gov |

| Pd(OAc)₂ / SPhos | Potassium β-trifluoroborato amides | Suitable for coupling with various nitrogen, oxygen, and sulfur-containing heteroaryl chlorides. | nih.gov |

Exploration of New Reaction Scopes and Substrate Diversity

A critical aspect of advancing the utility of this compound is the expansion of its reaction scope and the diversity of substrates it can be paired with. Research has demonstrated that optimized catalytic systems enable the coupling of not only this compound but also other small-ring alkyltrifluoroborates like cyclopropyl- and cyclobutyltrifluoroborates with a wide array of electrophiles. scilit.com

The scope includes successful couplings with electron-rich, electron-poor, and sterically hindered aryl chlorides. acs.orgscilit.com This versatility is crucial as it allows for the introduction of the cyclohexyl moiety into a broad range of molecular scaffolds. Furthermore, these reactions exhibit a good tolerance for various functional groups, such as ketones, nitriles, and esters, which remain intact during the coupling process. scilit.com This functional group compatibility is a significant advantage, as it minimizes the need for protecting group strategies in complex syntheses.

The reaction conditions have also been shown to be amenable to heteroaryl chlorides containing nitrogen, oxygen, and sulfur, although the yields can be substrate-dependent. nih.govscilit.com For example, while 2-chloropyridine (B119429) proved to be a challenging coupling partner, other heteroaryl chlorides provided the desired products in moderate to good yields. nih.gov The ability to couple with such a diverse range of substrates underscores the growing importance of this compound as a versatile building block in organic synthesis.

| Organotrifluoroborate | Electrophile Type | Tolerated Functional Groups | Reference |

|---|---|---|---|

| This compound | Electron-rich and electron-poor aryl chlorides | Ketones, Esters, Nitriles | acs.org |

| Potassium cyclopropyltrifluoroborate | Aryl chlorides (electron-rich, -poor, hindered) | Ketones, Nitriles, Esters | scilit.com |

| Potassium cyclobutyltrifluoroborate (B12209022) | Heteroaryl chlorides | - | scilit.com |

| Potassium β-trifluoroborato amides | Aryl and heteroaryl chlorides | Nitriles, Aldehydes, Ketones, Esters, Nitro groups | nih.gov |

Integration with Flow Chemistry and High-Throughput Experimentation

The drive for increased efficiency and automation in chemical synthesis has led to the growing adoption of flow chemistry and high-throughput experimentation (HTE). nih.govacs.org These technologies offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the ability to rapidly screen numerous reaction conditions. researchgate.netorganic-chemistry.org

The Suzuki-Miyaura cross-coupling reaction, a key application of this compound, is particularly well-suited for optimization using HTE. Robotic systems can execute hundreds of unique experiments in parallel, systematically varying parameters such as catalyst, ligand, base, solvent, temperature, and stoichiometry. nih.gov This allows for the rapid identification of "hotspots" or optimal reaction conditions from a large experimental dataset. nih.gov

Once identified, these optimal conditions can be seamlessly translated to and validated using continuous flow reactors. nih.gov Microfluidic systems, for example, can confirm the positive hits from HTE screens and offer a platform for scaling up the synthesis of the target compounds. nih.gov This synergy between HTE for rapid screening and flow chemistry for validation and scale-up represents a powerful workflow in modern process development. While specific, detailed studies focusing exclusively on the flow synthesis of cyclohexylated compounds using this compound are emerging, the successful application of this integrated approach to other Suzuki-Miyaura couplings demonstrates its immense potential for this reaction class. nih.govnih.gov This methodology not only accelerates the discovery of optimal reaction conditions but also provides a direct pathway to efficient and scalable manufacturing. researchgate.net

Asymmetric Synthesis Applications

The synthesis of enantiomerically pure compounds is a paramount objective in medicinal chemistry and materials science. A significant frontier in the application of this compound is its use in asymmetric synthesis to generate chiral molecules. The primary challenge in the asymmetric cross-coupling of secondary alkyl organometallics is controlling the stereochemistry at the newly formed carbon-carbon bond while avoiding racemization or other competing pathways.

A breakthrough in this area has been the development of stereospecific cross-coupling reactions. Research has shown that enantioenriched secondary alkyl β-trifluoroboratoamides, including derivatives with a cyclohexyl group, can undergo palladium-catalyzed cross-coupling with aryl chlorides with complete inversion of configuration at the stereocenter. nih.gov This remarkable stereochemical control is attributed to the presence of a pendant amide group, which is believed to coordinate to the palladium center in the diorganopalladium intermediate. This intramolecular coordination facilitates the desired transmetalation and reductive elimination steps while inhibiting the undesired β-hydride elimination pathway that would erode stereochemical purity. nih.govscilit.com

Similarly, this concept has been extended to the stereospecific synthesis of protected secondary alcohols. nih.gov The development of chiral ligands, such as enantiopure sulfonated SPhos (sSPhos), is also a critical area of research for enabling new types of enantioselective Suzuki-Miyaura couplings, which could be applied to substrates like this compound in the future. nih.govsigmaaldrich.com These advancements represent a major step towards the routine use of chiral secondary organotrifluoroborates as building blocks for the asymmetric synthesis of complex molecules.

Potential in Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing chemical modifications at the final stages of a synthetic sequence. researchgate.netorganoborons.com This approach allows for the rapid generation of diverse libraries of analogues from a common, complex intermediate, which can accelerate the exploration of structure-activity relationships and the optimization of drug-like properties. organic-chemistry.orgorgsyn.org

This compound is a promising candidate for LSF due to its stability and demonstrated reactivity in cross-coupling reactions with complex substrates. Organotrifluoroborates are generally air- and moisture-stable crystalline solids, making them easy to handle and store, which is a significant advantage in a discovery setting. nih.gov The ability to couple this compound with a variety of functionalized and heterocyclic aryl chlorides demonstrates its potential for modifying complex, drug-like molecules. acs.orgnih.gov

The introduction of a cyclohexyl group can significantly impact a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity. The ability to install this group late in a synthesis using a reliable cross-coupling reaction with this compound would be a valuable tool for medicinal chemists. While specific, published examples of using this compound for the LSF of a marketed drug are still emerging, the foundational chemistry strongly supports its potential in this critical area of drug discovery.

Design of Advanced Materials and Functional Molecules

The unique properties of organotrifluoroborates are also being harnessed in the design of advanced materials and functional molecules. The incorporation of specific chemical moieties into polymers can imbue them with novel functions and properties.

A notable advancement in this area is the synthesis of polymers containing potassium acyltrifluoroborates (KATs). Researchers have developed monomers and reversible addition-fragmentation chain transfer (RAFT) agents bearing trifluoroborate iminium groups. After polymerization, these groups can be quantitatively converted into KATs. These KAT-containing polymers are then available for subsequent chemical reactions, such as amide-forming ligations, which can be used for post-polymerization modification or for creating block copolymers.

This methodology establishes a clear precedent for incorporating trifluoroborate functionalities into polymeric structures. By analogy, monomers containing a cyclohexyltrifluoroborate group could potentially be synthesized and polymerized. The resulting polymers would feature pendant cyclohexyltrifluoroborate units, which could then be used as handles for further functionalization through cross-coupling reactions. This would allow for the synthesis of well-defined functional polymers with tailored properties, opening up new possibilities in materials science for applications ranging from drug delivery to advanced coatings and electronics.

Q & A

Q. Critical parameters :

- Light source (26 W CFL or blue LEDs).

- Solvent (dioxane or DMF for radical stability).

- Base (Cs₂CO₃ to scavenge HF byproducts).

Yields drop if BF₃ is not efficiently quenched, leading to side reactions .

Advanced: What experimental strategies resolve contradictions in reaction yields when scaling up photoredox couplings?

Answer:

Scalability challenges arise from:

- Light penetration limits in larger reactors.

- Oxygen sensitivity of radical intermediates.

Q. Solutions :

- Flow chemistry : Enhances light exposure and mixing (e.g., microfluidic reactors).

- Catalyst loading reduction : Gram-scale reactions succeed with 1.0 mol% photocatalyst and 2.0 mol% Ni, achieving 73% yield .

- Inert atmosphere : Rigorous N₂ purging minimizes radical quenching.

Contradictions in solvent efficiency (e.g., DMF vs. MeCN) require pre-screening via UV-vis spectroscopy to confirm radical stability .

Advanced: How does steric and electronic modulation of substrates affect reactivity in Petasis-type reactions?

Answer:

In multicomponent Petasis reactions (e.g., aldehydes, anilines, and trifluoroborates):

- Steric effects : Ortho-substituted anilines (e.g., 2,6-dimethyl) show minimal hindrance due to the radical-mediated mechanism .

- Electronic effects : Electron-deficient aldehydes (e.g., methyl 4-formylbenzoate) enhance imine activation, while electron-rich anilines accelerate condensation.

Q. Comparison :

| Precursor | Yield (%) | Solvent Compatibility | Scalability |

|---|---|---|---|

| Potassium trifluoroborate | 73 | DMF, dioxane | High |

| Alkyl DHP | 68 | MeCN | Moderate |

| Alkyl silicate | 55 | THF | Low |

Trifluoroborates are favored for scalability and BF₃-mediated activation, but DHPs outperform in electron-rich systems .

Advanced: How do solvent and ligand choices impact Ni-catalyzed couplings with this compound?

Answer:

Optimal conditions :

- Solvent : Dioxane (ε = 2.2) balances radical stability and Ni catalyst activity.

- Ligand : dtbbpy (4,4′-di-tert-butyl-2,2′-bipyridine) prevents Ni aggregation and enhances electron transfer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten